molecular formula C12H16ClN B6307777 1,2,3,3-Tetramethyl-3H-indolium chloride CAS No. 62439-66-1

1,2,3,3-Tetramethyl-3H-indolium chloride

Cat. No.: B6307777
CAS No.: 62439-66-1
M. Wt: 209.71 g/mol
InChI Key: GXQHIKHECXFUOE-UHFFFAOYSA-M
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Description

1,2,3,3-Tetramethyl-3H-indolium chloride is a useful research compound. Its molecular formula is C12H16ClN and its molecular weight is 209.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 209.0971272 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

1,2,3,3-Tetramethyl-3H-indolium chloride derivatives have been studied as inhibitors for the corrosion of mild steel in acid mediums. Indolium-based ionic liquids (IBILs) derived from this compound show potential as effective corrosion inhibitors, with their efficiency being influenced by their structural characteristics. This research indicates that the inhibitive effect on steel corrosion is inherently dependent on the structure of the studied IBILs, with bromide-based IBILs showing more efficiency than those with iodide (Ahmed et al., 2019).

Fluorescent Probing and Sensing

A ratiometric fluorescent probe based on pyrene-containing 1,2,3,3-tetramethyl-3H-indolium has been developed for detecting SO2 derivatives in aqueous environments. This probe displays high selectivity and rapid response, making it suitable for monitoring SO2 transfer in living cells and zebrafish, suggesting potential applications in clinical diagnostics (Lan et al., 2018).

Synthesis of Derivatives

This compound is utilized in the synthesis of various derivatives. For instance, the addition of dialkylphosphites to this compound leads to the formation of indolium salts and their derivatives, offering pathways for synthesizing compounds with diverse chemical properties (Tolmachev et al., 1993). Additionally, a novel method for the synthesis of 3,3-dimethyl-2-amide indoles using 1,2,3,3-tetramethyl-3H-indolium iodide has been developed, showcasing the compound's utility in organic synthesis (Liu et al., 2015).

Photocatalytic Applications

The use of 1,2,3,3-tetramethyl-3H-indolium derivatives in photocatalytic applications has been explored. For example, a study on indoline spiropyran containing 1,2,3,3-tetramethyl-3H-indolium perchlorate demonstrated its potential in photochromic behavior in solutions, suggesting applications in areas like optical data storage and photo-switching (Pugachev et al., 2021).

Colorimetric and Fluorescent Probe Development

A compound derived from 1,2,3,3-tetramethyl-3H-indolium iodide has been used to develop a colorimetric and fluorescent probe for fluoride anions. This probe shows significant changes in absorption spectra and fluorescent quenching in the presence of fluoride anions, indicating its potential for sensitive and selective detection in various applications (Li et al., 2013).

Properties

IUPAC Name

1,2,3,3-tetramethylindol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N.ClH/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4;/h5-8H,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQHIKHECXFUOE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.